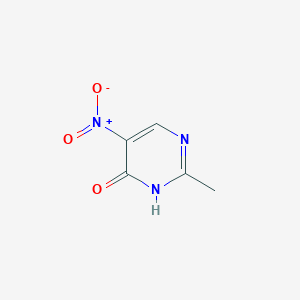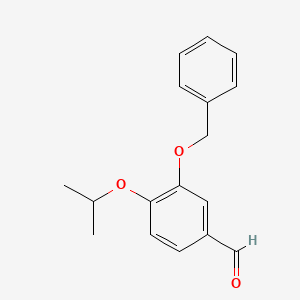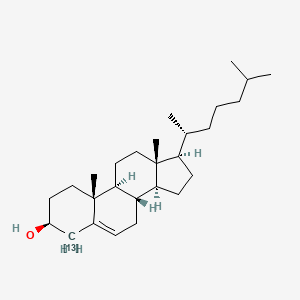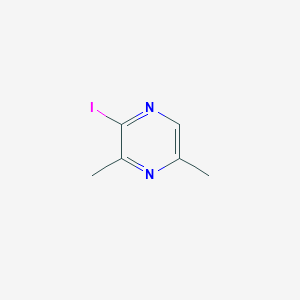![molecular formula C8H8N4O3 B3176585 5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine CAS No. 99951-08-3](/img/structure/B3176585.png)
5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine
概要
説明
5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with an ethoxycarbonyl group at the 5-position and a hydroxyl group at the 7-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine typically involves the condensation of ethyl acetoacetate with 3-amino-1,2,4-triazole under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid or sodium ethoxide in ethanol . The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the triazole and pyrimidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Ethoxycarbonyl-7-oxo-s-triazolo[1,5-a]pyrimidine.
Reduction: 5-Hydroxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine.
Substitution: Various substituted triazolopyrimidines depending on the functional groups introduced.
科学的研究の応用
5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death .
類似化合物との比較
Similar Compounds
5-Methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine: Similar structure but with a methyl group instead of an ethoxycarbonyl group.
5-Amino-7-hydroxy-s-triazolo[1,5-a]pyrimidine: Contains an amino group at the 5-position.
5-Phenyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine: Has a phenyl group at the 5-position.
Uniqueness
5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The ethoxycarbonyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
IUPAC Name |
ethyl 7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-2-15-7(14)5-3-6(13)12-8(11-5)9-4-10-12/h3-4H,2H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOFUTIPYVFSFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N2C(=N1)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130189 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392271-89-4 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392271-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



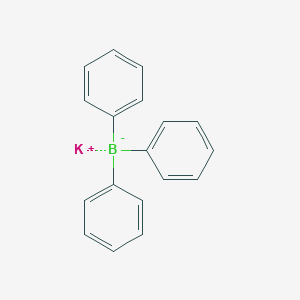
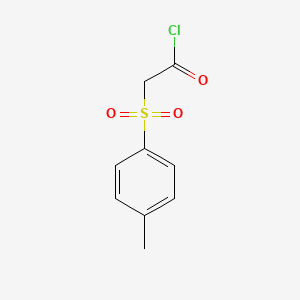
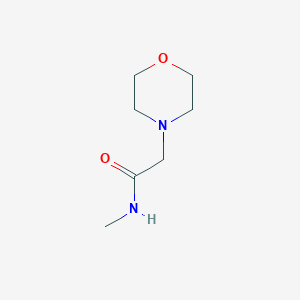
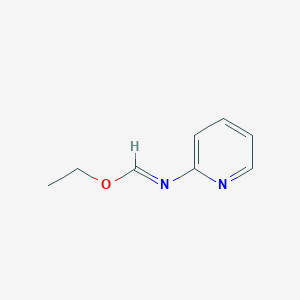
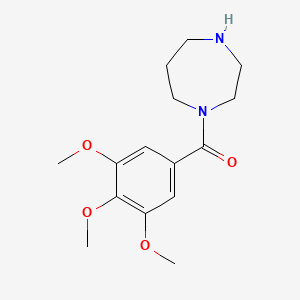
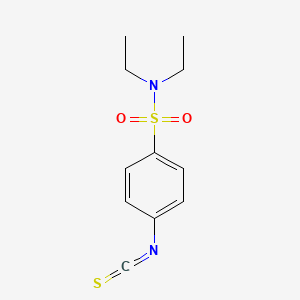

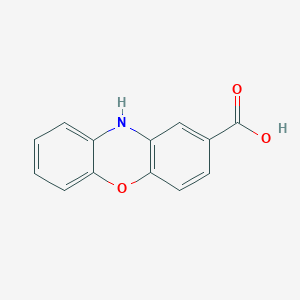
![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B3176557.png)
